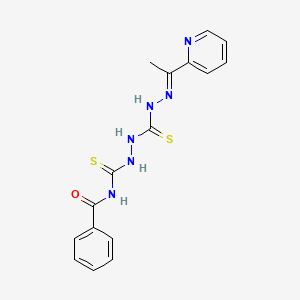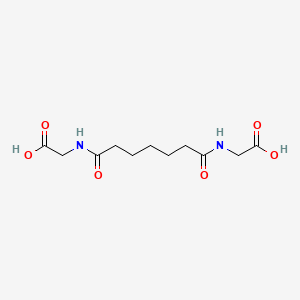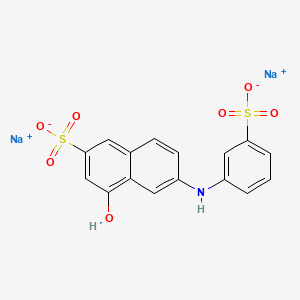
2-Indancarboxylic aicd, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an indane ring system, an amidinothio group, and a dioxo functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 2-Indancarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The amidinothio group is introduced through a nucleophilic substitution reaction using thiourea. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial. The purification process often includes recrystallization and chromatography techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amidinothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiourea in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The amidinothio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dioxo functionality may participate in redox reactions, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-indan-2-carboxylic acid methyl ester
- 2-Indancarboxylic acid, 2-(amino)-1,3-dioxo-, ethyl ester
- 2-Indancarboxylic acid, 2-(hydroxy)-1,3-dioxo-, ethyl ester
Uniqueness
2-Indancarboxylic acid, 2-(amidinothio)-1,3-dioxo-, ethyl ester, hydrochloride is unique due to the presence of the amidinothio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Eigenschaften
CAS-Nummer |
2988-58-1 |
|---|---|
Molekularformel |
C13H13ClN2O4S |
Molekulargewicht |
328.77 g/mol |
IUPAC-Name |
ethyl 2-carbamimidoylsulfanyl-1,3-dioxoindene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H12N2O4S.ClH/c1-2-19-11(18)13(20-12(14)15)9(16)7-5-3-4-6-8(7)10(13)17;/h3-6H,2H2,1H3,(H3,14,15);1H |
InChI-Schlüssel |
CUHLYSVTCLLNIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(=O)C2=CC=CC=C2C1=O)SC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
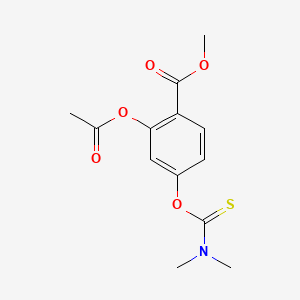
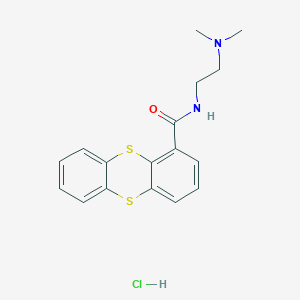

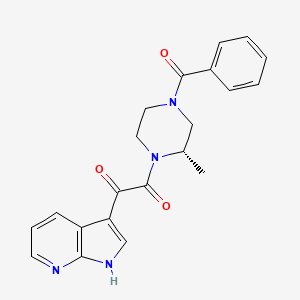
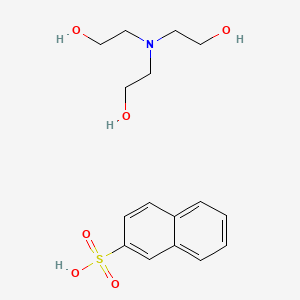
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)


